molecular formula C10H15N3O2 B8723011 1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one

カタログ番号 B8723011
分子量: 209.24 g/mol
InChIキー: KEKUKSKHQBPTSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidin-4-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H15N3O2

分子量

209.24 g/mol

IUPAC名

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-one

InChI

InChI=1S/C10H15N3O2/c1-7(2)9-11-10(15-12-9)13-5-3-8(14)4-6-13/h7H,3-6H2,1-2H3

InChIキー

KEKUKSKHQBPTSR-UHFFFAOYSA-N

正規SMILES

CC(C)C1=NOC(=N1)N2CCC(=O)CC2

製品の起源

United States

Synthesis routes and methods I

Procedure details

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-ol (0.5 g) is dissolved in dichloromethane (75 mL) and 4 A molecular sieves (4 g) are added followed by N-methylmorpholine-N-oxide (1.52 g) and tetrapropylammonium perrhutenate (0.018 g) and the mixture is stirred at room temperature for 1 h. The reaction is then filtered through celite and the mother liquor washed with water (2×50 mL). The water layers are then combined and back extracted with dichloroemthane (100 mL). The dichloromethane layers are combined, dried over Na2SO4, filtered and concentrated to give the title compound. LC (method 20): tR=1.67 min; Mass spectrum (APCI): m/z=210 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
0.018 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared from 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile and N-hydroxy-isobutyramidine following a procedure analogous to that described in Intermediate 5. LC (method 6): tR=1.56 min; Mass spectrum (ESI+): m/z=254 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of dimethylsulfoxide (1.07 g, 13.7 mmol) in anhydrous dichloromethane (30 mL) was added dropwise over 10 min to oxalyl chloride (2M in dichloromethane; 5.44 mL, 10.9 mmol) which had been cooled to −60° C. The reaction mixture was stirred at −60° C. for 20 min, and then a solution of crude 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-ol (from Step 2; 2.00 g, ˜9.5 mmol) in anhydrous dichloromethane (100 mL) was added dropwise over 20 min. The reaction mixture was stirred at −60° C. for 1 h, and then triethylamine (2.68 g, 26.5 mmol) was added. The reaction mixture was stirred at −60° C. for 30 min, then allowed to warm to room temperature and stir for 1 h. Dichloromethane (200 mL) was added, and then the mixture was washed with water (3×150 mL) and brine (150 mL). The organic layer was dried (sodium sulfate), filtered, evaporated, and dried under high vacuum to give 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-one (1.75 g, 88%) as a light tan solid. Mass spectrum (ES) MH+=209.9.
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。